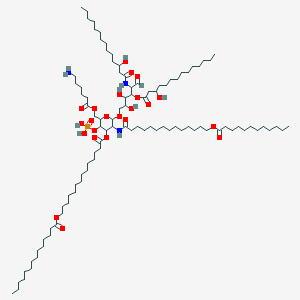
Cap-mla
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cap-mla is a novel technique for synthesizing nanoparticles that has gained significant attention in the scientific community. This technique is a modification of the conventional microemulsion method, which involves the use of surfactants to stabilize the nanoparticles. Cap-mla involves the use of a co-surfactant, capric acid, to enhance the stability of the nanoparticles.
Mécanisme D'action
The mechanism of action of Cap-mla is based on the stabilization of the nanoparticles by capric acid. Capric acid is a fatty acid that is naturally found in coconut oil and other plant-based oils. The addition of capric acid to the microemulsion stabilizes the nanoparticles by forming a protective layer around them. This layer prevents the nanoparticles from aggregating, which can lead to a loss of stability and a decrease in yield.
Effets Biochimiques Et Physiologiques
Cap-mla has been shown to have minimal biochemical and physiological effects. The nanoparticles produced by Cap-mla are biocompatible and have been shown to be safe for use in vivo. Additionally, the use of capric acid as a co-surfactant is a natural and non-toxic alternative to other surfactants that are commonly used in nanoparticle synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
Cap-mla has several advantages for lab experiments, including higher yield and better control over particle size. Additionally, Cap-mla is a simple and cost-effective method for synthesizing nanoparticles. However, there are also limitations to Cap-mla, including the need for specialized equipment and expertise. Additionally, the use of capric acid as a co-surfactant can limit the types of nanoparticles that can be synthesized.
Orientations Futures
There are several future directions for Cap-mla, including the development of new applications and the optimization of the synthesis method. One potential application for Cap-mla is in the development of new cancer therapies, as the nanoparticles produced by Cap-mla can be designed to target cancer cells specifically. Additionally, there is potential for the optimization of the Cap-mla synthesis method to improve the yield and control over particle size.
Conclusion:
Cap-mla is a novel technique for synthesizing nanoparticles that has significant potential for scientific research applications. The use of capric acid as a co-surfactant enhances the stability of the nanoparticles, resulting in a higher yield and better control over particle size. Cap-mla has been used in drug delivery, imaging, and catalysis applications, and there are several future directions for the development and optimization of this technique.
Méthodes De Synthèse
Cap-mla involves the use of capric acid as a co-surfactant in the microemulsion method. The process involves the preparation of an oil-in-water emulsion, which is stabilized by the surfactant and co-surfactant. The nanoparticles are then synthesized by adding a precursor solution to the emulsion, which reacts to form the nanoparticles. The capric acid in Cap-mla enhances the stability of the nanoparticles, resulting in a higher yield and better control over the particle size.
Applications De Recherche Scientifique
Cap-mla has been used in a variety of scientific research applications, including drug delivery, imaging, and catalysis. The enhanced stability of the nanoparticles produced by Cap-mla makes them ideal for drug delivery applications, as they can be designed to target specific cells or tissues. Cap-mla has also been used in imaging applications, as the nanoparticles can be functionalized with fluorescent dyes or other imaging agents. Additionally, Cap-mla has been used in catalysis applications, as the nanoparticles can be designed to have specific catalytic properties.
Propriétés
Numéro CAS |
144710-90-7 |
|---|---|
Nom du produit |
Cap-mla |
Formule moléculaire |
C100H188N3O23P |
Poids moléculaire |
1831.5 g/mol |
Nom IUPAC |
[6-[6-(6-aminohexanoyloxymethyl)-3-(14-dodecanoyloxytetradecanoylamino)-5-phosphonooxy-4-(14-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxy-4,5-dihydroxy-2-(3-hydroxytetradecanoylamino)-1-oxohexan-3-yl] 3-hydroxytetradecanoate |
InChI |
InChI=1S/C100H188N3O23P/c1-5-9-13-17-21-25-28-37-45-53-62-72-91(111)120-77-67-56-48-40-32-27-30-38-46-54-63-74-93(113)124-99-95(103-88(108)70-60-51-43-36-29-26-31-39-47-55-66-76-119-90(110)71-61-52-44-35-24-20-16-12-8-4)100(123-87(98(99)126-127(116,117)118)82-121-92(112)73-64-57-65-75-101)122-81-86(107)96(115)97(125-94(114)79-84(106)69-59-50-42-34-23-19-15-11-7-3)85(80-104)102-89(109)78-83(105)68-58-49-41-33-22-18-14-10-6-2/h80,83-87,95-100,105-107,115H,5-79,81-82,101H2,1-4H3,(H,102,109)(H,103,108)(H2,116,117,118) |
Clé InChI |
ZJJXFJIGNRGLSI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC(=O)CCCCCN)OCC(C(C(C(C=O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)O)NC(=O)CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC(=O)CCCCCN)OCC(C(C(C(C=O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)O)NC(=O)CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC |
Synonymes |
6'-O-(6-aminocaproyl)-4'-O-monophosphoryl lipid A Cap-MLA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)



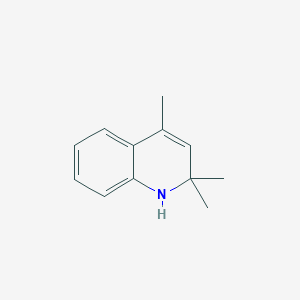
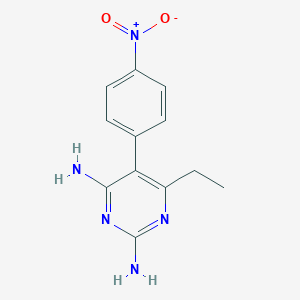
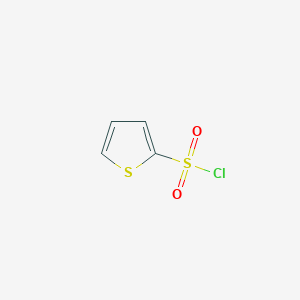
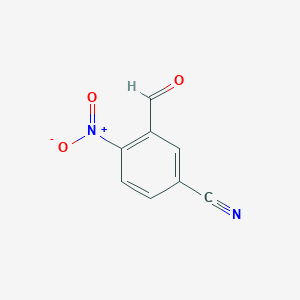
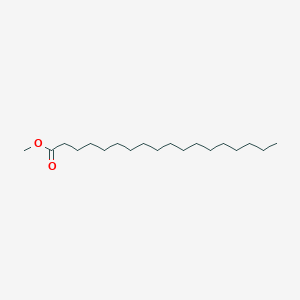
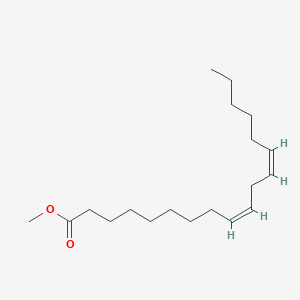
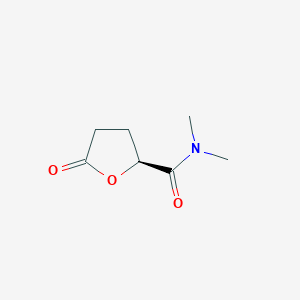
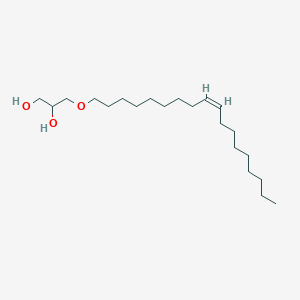
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan](/img/structure/B116594.png)